molecular formula C20H22O4 B14237480 {4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid CAS No. 588691-23-0

{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid

Katalognummer: B14237480
CAS-Nummer: 588691-23-0
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: ARFPJPMEFIVBPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenoxy acetic acid backbone with a hydroxyphenyl group and a hex-3-en-3-yl substituent, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid typically involves multiple steps, starting with the preparation of the hydroxyphenyl and hex-3-en-3-yl intermediates. These intermediates are then coupled through a series of reactions, including esterification and etherification, to form the final compound. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions

{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the hex-3-en-3-yl group can produce saturated alkyl derivatives .

Wissenschaftliche Forschungsanwendungen

{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of {4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be linked to the modulation of signaling pathways involved in inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

588691-23-0

Molekularformel

C20H22O4

Molekulargewicht

326.4 g/mol

IUPAC-Name

2-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenoxy]acetic acid

InChI

InChI=1S/C20H22O4/c1-3-18(14-5-9-16(21)10-6-14)19(4-2)15-7-11-17(12-8-15)24-13-20(22)23/h5-12,21H,3-4,13H2,1-2H3,(H,22,23)

InChI-Schlüssel

ARFPJPMEFIVBPN-UHFFFAOYSA-N

Kanonische SMILES

CCC(=C(CC)C1=CC=C(C=C1)OCC(=O)O)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.